molecular formula C39H66O5 B586029 rac-1-Linoleoyl-3-linolenoyl-propanetriol CAS No. 126374-41-2

rac-1-Linoleoyl-3-linolenoyl-propanetriol

Cat. No. B586029
CAS RN: 126374-41-2
M. Wt: 614.952
InChI Key: NSOPMDWAJHPKTH-LOYOHVQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac-1-Linoleoyl-3-linolenoyl-propanetriol” is a compound with the molecular formula C39H66O5 . It is also known by other names such as [2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- . The compound has a molecular weight of 614.9 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 614.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 33 . The exact mass and monoisotopic mass of the compound is 614.49102520 g/mol . The topological polar surface area of the compound is 72.8 Ų . The compound has a heavy atom count of 44 .

Scientific Research Applications

Lipid-Based Drug Delivery Systems

rac-1-Linoleoyl-3-linolenoyl-propanetriol: is utilized in the development of lipid-based drug delivery systems . Its structure, containing linoleic acid and α-linolenic acid, makes it an ideal candidate for creating liposomes and other lipid nanoparticles that can encapsulate drugs, enhancing their solubility, stability, and bioavailability.

Functional Food Additives

Due to its composition of essential fatty acids, this compound is explored as a functional food additive . It can be incorporated into foods to enrich them with beneficial lipids that may contribute to improved cardiovascular health and cognitive function.

Cosmetic Formulations

In the cosmetic industry, rac-1-Linoleoyl-3-linolenoyl-propanetriol is investigated for its potential use in skincare products . Its fatty acid content can provide moisturizing properties and may aid in the repair of the skin barrier.

Biomolecular Research

This diacylglycerol is a valuable tool in biomolecular research, particularly in the study of lipid metabolism and cell signaling pathways . Its hydroxyl group allows for further derivatization, enabling researchers to create specific probes and markers.

Proteomics

In proteomics, rac-1-Linoleoyl-3-linolenoyl-propanetriol serves as a biochemical reagent . It can be used to study protein-lipid interactions, which are crucial for understanding the function of membrane proteins and the dynamics of cellular membranes.

Material Science

The compound’s unique structure is of interest in material science for the synthesis of biocompatible materials . Its lipid components can be used to create polymers with specific properties for medical devices or tissue engineering applications.

Analytical Chemistry

rac-1-Linoleoyl-3-linolenoyl-propanetriol: is used as a standard in analytical chemistry for the calibration of instruments and the validation of analytical methods related to lipid analysis .

Agricultural Biotechnology

In agricultural biotechnology, this compound is studied for its role in enhancing the nutritional value of crops . Genetic modification of plants to express enzymes that synthesize rac-1-Linoleoyl-3-linolenoyl-propanetriol could lead to the production of crops with higher levels of essential fatty acids.

Mechanism of Action

Target of Action

Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position

Biochemical Pathways

Rac-1-Linoleoyl-3-linolenoyl-propanetriol has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.

properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPMDWAJHPKTH-LOYOHVQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857936
Record name 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-1-Linoleoyl-3-linolenoyl-propanetriol

CAS RN

126374-41-2
Record name 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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